molecular formula C13H9N3O2 B8449338 2-Amino-6-phthalimidopyridine

2-Amino-6-phthalimidopyridine

Cat. No.: B8449338
M. Wt: 239.23 g/mol
InChI Key: ONYVXFOFMZWBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-phthalimidopyridine is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which is often functionalized to enhance their properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-phthalimidopyridine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with 6-amino-2-pyridine . This reaction typically requires heating in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the phthalimide ring.

Another method involves the use of metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes . This approach often employs palladium or copper catalysts and requires the presence of carbon monoxide as a carbonyl source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phthalimidopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-(6-aminopyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H9N3O2/c14-10-6-3-7-11(15-10)16-12(17)8-4-1-2-5-9(8)13(16)18/h1-7H,(H2,14,15)

InChI Key

ONYVXFOFMZWBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)N

Origin of Product

United States

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